molecular formula C13H21FN2 B1474607 2-fluoro-N,N-bis(2-methylpropyl)pyridin-4-amine CAS No. 1566436-23-4

2-fluoro-N,N-bis(2-methylpropyl)pyridin-4-amine

Cat. No. B1474607
CAS RN: 1566436-23-4
M. Wt: 224.32 g/mol
InChI Key: KPBQWFNRKMUFCZ-UHFFFAOYSA-N
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Description

2-fluoro-N,N-bis(2-methylpropyl)pyridin-4-amine is a chemical compound with the molecular formula C13H21FN2. It has a molecular weight of 224.32 g/mol. Pyridine derivatives, such as this compound, are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .

Scientific Research Applications

  • Biomedical and Pharmaceutical Research : Compounds similar to 2-fluoro-N,N-bis(2-methylpropyl)pyridin-4-amine are actively used in the field of medicinal chemistry. For instance, pyrimidine derivatives have shown a wide range of pharmacological activities. One study focused on novel 2-(pyridin-2-yl) pyrimidine derivatives, evaluating their anti-fibrosis activity against rat hepatic stellate cells. Some of these compounds exhibited significant anti-fibrotic activities, indicating potential for development as novel anti-fibrotic drugs. This suggests that similar compounds, including this compound, might have applications in drug discovery and development, particularly in the context of fibrosis and related conditions (Source: MDPI).

  • Pesticide Development : Derivatives of pyrimidin-4-amine, which is structurally related to this compound, have been studied for their pesticidal properties. Research in this area has focused on designing and synthesizing novel compounds with fungicidal and insecticidal activities. Such studies highlight the potential of pyrimidine and pyridine derivatives in the development of new pesticides, suggesting possible applications of this compound in agricultural sciences (Source: PubMed).

  • Chemical Synthesis and Material Science : Pyridine derivatives are also significant in chemical synthesis and material science. They are used in various domains, including electronic chemicals, inorganic and metallic nanomaterials, liquid crystals, photonic and optical materials, and specialty polymers. This broad range of applications in material science implies that this compound could be useful in the synthesis of novel materials with specific properties required in these fields (Source: Smolecule).

properties

IUPAC Name

2-fluoro-N,N-bis(2-methylpropyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN2/c1-10(2)8-16(9-11(3)4)12-5-6-15-13(14)7-12/h5-7,10-11H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBQWFNRKMUFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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